molecular formula C14H13ClN4O4S B11405421 N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11405421
M. Wt: 368.8 g/mol
InChI Key: JKUOPIOAUIJOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound with a complex structure that includes an acetylamino group, a chlorinated pyrimidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Sulfonylation: The methylsulfonyl group can be introduced via a sulfonylation reaction using methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).

    Acetylation: The acetylamino group is typically introduced by reacting the amine precursor with acetic anhydride (Ac2O) or acetyl chloride (CH3COCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., dimethylformamide, DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could produce a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the chlorinated pyrimidine ring can participate in π-π stacking interactions. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-2-chloropyrimidine-4-carboxamide: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    N-[4-(acetylamino)phenyl]-5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxamide: Contains a bromine atom instead of chlorine, potentially altering its biological activity and chemical reactivity.

    N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, which may influence its acidity and binding properties.

Uniqueness

N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetylamino, chlorinated pyrimidine, and methylsulfonyl groups allows for diverse interactions with molecular targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13ClN4O4S

Molecular Weight

368.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13ClN4O4S/c1-8(20)17-9-3-5-10(6-4-9)18-13(21)12-11(15)7-16-14(19-12)24(2,22)23/h3-7H,1-2H3,(H,17,20)(H,18,21)

InChI Key

JKUOPIOAUIJOJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.